molecular formula C11H9F3O2 B1421214 2-Methyl-3-(trifluoromethyl)cinnamic acid CAS No. 1017777-95-5

2-Methyl-3-(trifluoromethyl)cinnamic acid

Cat. No.: B1421214
CAS No.: 1017777-95-5
M. Wt: 230.18 g/mol
InChI Key: UDOYNGWYVWNFOC-AATRIKPKSA-N
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Description

2-Methyl-3-(trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the meta-position . It is a member of cinnamic acids, a member of styrenes, and a member of (trifluoromethyl)benzenes .


Synthesis Analysis

The synthesis of cinnamic acids, including this compound, involves a general procedure where to a solution of pyridine (3 vol), an aldehyde (1 mmol) and malonic acid (2 mmol) are added, followed by a catalytic amount of piperidine (0.1 mmol). The reaction mass is slowly heated to 110 °C and maintained for 10 - 12 hours at 110 °C .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-[2-methyl-3-(trifluoromethyl)phenyl]-2-propenoic acid . The InChI code is 1S/C11H9F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+ . The molecular weight is 230.19 .


Physical And Chemical Properties Analysis

This compound is a solid-crystal substance . It should be stored at ambient temperature .

Scientific Research Applications

Antifungal Applications

2-Methyl-3-(trifluoromethyl)cinnamic acid derivatives have demonstrated significant antifungal properties. A study found that certain cinnamic acid derivatives exhibited antifungal activity against pathogens like Penicillium italicum, Aspergillus niger, Botrytis cinerea, and Trichoderma harzianum (Sadeghi et al., 2013).

Anticancer Potential

Cinnamic acid and its derivatives, including this compound, have been studied for their potential in cancer treatment. Research indicates these compounds have underutilized anticancer potentials, with a focus on their ability to act as synthetic antitumor agents (De et al., 2011).

Interaction with Proteins

The interaction of cinnamic acid derivatives with proteins such as bovine serum albumin (BSA) is a key area of research. This interaction is important for understanding the bioavailability and therapeutic effects of these compounds in biological systems (Nunes et al., 2017).

Chemical Synthesis and Transformation

Cinnamic acid derivatives, including this compound, are subjects of various chemical synthesis and transformation studies. These studies focus on producing derivatives with specific properties and potential applications in pharmaceuticals and other industries. Examples include the synthesis of methyl 2-cinnamamido-3-hydroxy propanoate with activity against leukemia cells (Ernawati et al., 2014), and the investigation of oxidative addition reactions relevant to the pharmaceutical industry (Jutand et al., 1999).

Antioxidant Properties

Research into the antioxidant properties of cinnamic acid derivatives is also significant. Studies have investigated their interactions with radicals and potential health benefits. One such study examined the electron-transfer reaction of cinnamic acids and their derivatives with radicals in alcoholic solutions (Foti et al., 2004).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(E)-3-[2-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOYNGWYVWNFOC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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